3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid
Description
3-(4-Ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a heterocyclic compound featuring a propanoic acid backbone substituted with a 4-ethoxyphenyl group and a 1H-tetrazole ring. Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their bioisosteric resemblance to carboxylic acids, improved metabolic stability, and diverse pharmacological activities . This compound is listed in chemical catalogs (CAS: 696649-87-3) but is currently discontinued, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-2-19-10-5-3-9(4-6-10)11(7-12(17)18)16-8-13-14-15-16/h3-6,8,11H,2,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXWWQXGHKYBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333171 | |
| Record name | 3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696649-87-3 | |
| Record name | 3-(4-ethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a synthetic organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and research findings.
Compound Overview
- Chemical Formula : CHNO
- Molecular Weight : 262.26 g/mol
- CAS Number : 696649-87-3
The synthesis of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid typically involves the following steps:
- Formation of the Tetrazole Ring : The tetrazole moiety is introduced through cyclization reactions involving appropriate nitriles and sodium azide.
- Introduction of the Ethoxyphenyl Group : This can be achieved via Friedel-Crafts alkylation.
- Formation of the Propanoic Acid Moiety : This is often done through a Grignard reaction followed by oxidation.
The biological activity of 3-(4-ethoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The tetrazole group may mimic carboxylate structures, facilitating binding to enzyme active sites or modulating receptor activities.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Limited activity reported against specific bacteria (e.g., Staphylococcus aureus) |
| Anti-inflammatory Potential | Evidence suggests modulation of inflammatory responses in vitro |
| Enzyme Inhibition | Potential inhibition of specific enzymes related to cancer cell proliferation |
Case Studies
- Case Study on Antimicrobial Activity :
- Case Study on Anti-inflammatory Effects :
Research Applications
The compound has potential applications in various fields:
- Medicinal Chemistry : As a lead compound for drug development targeting inflammation and microbial resistance.
- Biological Research : Useful in studies exploring enzyme interactions and signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
The compound shares structural similarities with other tetrazole-functionalized propanoic acids:
Key Observations :
Propanoic Acid Derivatives with Antimicrobial Activity
Chlorinated 3-phenylpropanoic acid derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1) and its methyl ester (2), exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus . In contrast, 3-(4-hydroxyphenyl)propanoic acid derivatives demonstrate broad-spectrum antibacterial and antifungal effects . The absence of a hydroxyl or chloro group in the target compound suggests differences in microbial target specificity.
Analgesic and Anti-Inflammatory Derivatives
Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids show analgesic activity comparable to aspirin in acetic acid-induced writhing tests . Similarly, carboxamide derivatives of celecoxib-linked propanoic acids (e.g., compound 4c) exhibit antioxidant and antimicrobial properties . The tetrazole moiety in the target compound may confer distinct pharmacokinetic advantages, such as resistance to esterase-mediated hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
